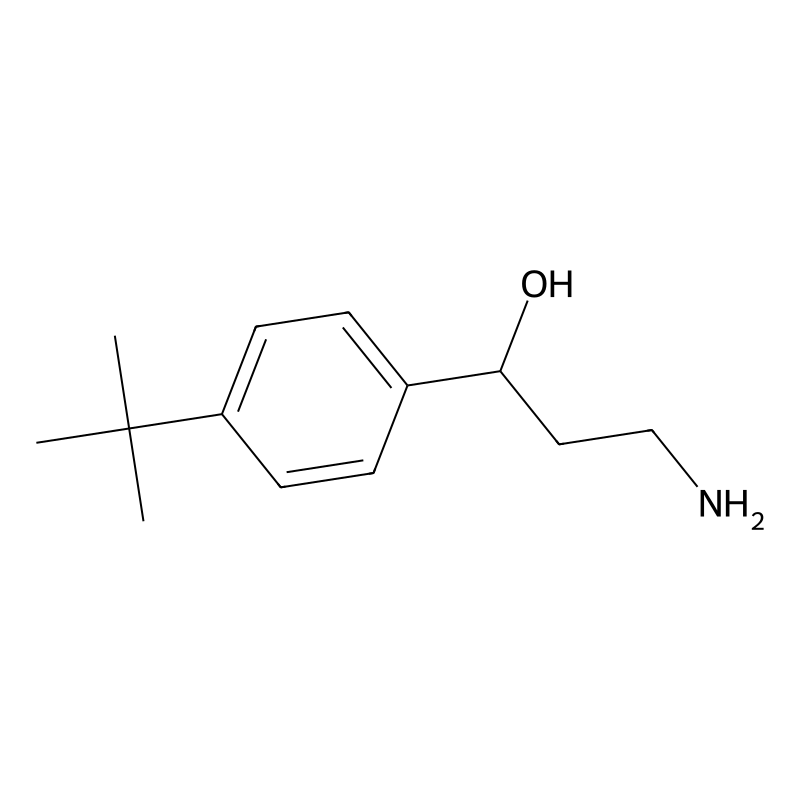

3-Amino-1-(4-tert-butylphenyl)propan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Synthesis

Application: “3-Amino-1-(4-tert-butylphenyl)propan-1-ol” is a chemical compound with the CAS Number1082392-21-9.

Method of Application: The specific methods of application can vary widely depending on the context of the chemical synthesis.

Results or Outcomes: The outcomes of its use in chemical synthesis would depend on the specific reactions it is involved in.

Dipeptide Synthesis

Method of Application: The AAILs are used as starting materials in dipeptide synthesis with commonly used coupling reagents.

Results or Outcomes: The dipeptides were obtained in satisfactory yields.

Preparation of 1,5-Naphthyridines

Application: “3-Amino-1-(4-tert-butylphenyl)propan-1-ol” can be used in the synthesis of 1,5-naphthyridines.

Method of Application: The specific methods of application can vary widely depending on the context of the synthesis.

Results or Outcomes: The outcomes of its use in the synthesis of 1,5-naphthyridines would depend on the specific reactions it is involved in.

Preparation of tert-Butanesulfinamide

Application: “3-Amino-1-(4-tert-butylphenyl)propan-1-ol” can potentially be used in the synthesis of tert-butanesulfinamide.

Results or Outcomes: The outcomes of its use in the synthesis of tert-butanesulfinamide would depend on the specific reactions it is involved in.

Preparation of 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one

Results or Outcomes: The outcomes of its use in the synthesis of 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one would depend on the specific reactions it is involved in.

Preparation of OLEDs

Application: “3-Amino-1-(4-tert-butylphenyl)propan-1-ol” can potentially be used in the synthesis of organic light-emitting diodes (OLEDs).

Results or Outcomes: The outcomes of its use in the synthesis of OLEDs would depend on the specific reactions it is involved in.

3-Amino-1-(4-tert-butylphenyl)propan-1-ol is an organic compound characterized by its amino alcohol structure. Its molecular formula is C₁₃H₂₁NO, with a molecular weight of 207.31 g/mol. The compound features a hydroxyl group (-OH) and an amino group (-NH₂) attached to a propanol backbone, alongside a tert-butylphenyl substituent, which contributes to its unique properties and reactivity.

- Oxidation: The hydroxyl group can be oxidized to produce ketones or aldehydes.

- Reduction: The amino group may be reduced to form amines.

- Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with various electrophiles.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various halides or alkoxides for substitution reactions.

Research indicates that 3-Amino-1-(4-tert-butylphenyl)propan-1-ol exhibits potential biological activities. It has been investigated for its role in enzyme inhibition and protein interactions, suggesting possible therapeutic applications. Preliminary studies indicate anti-inflammatory and analgesic properties, making it a candidate for further pharmacological exploration .

The synthesis of 3-Amino-1-(4-tert-butylphenyl)propan-1-ol typically involves the following steps:

- Formation of Nitroalkene: The reaction begins with 4-tert-butylbenzaldehyde and nitromethane to create a nitroalkene intermediate.

- Reduction: This intermediate is subsequently reduced using lithium aluminum hydride or other suitable reducing agents to yield the desired amino alcohol.

In industrial settings, methods may vary to optimize yield and cost-effectiveness, including batch or continuous processes utilizing catalytic hydrogenation or enzymatic reduction .

3-Amino-1-(4-tert-butylphenyl)propan-1-ol finds applications across various fields:

- Chemistry: Serves as a building block in the synthesis of complex organic molecules.

- Biology: Explored for potential roles in enzyme inhibition and protein interactions.

- Medicine: Investigated for therapeutic effects related to inflammation and pain relief.

- Industry: Used in the production of specialty chemicals and pharmaceuticals .

The interaction studies of 3-Amino-1-(4-tert-butylphenyl)propan-1-ol focus on its binding affinity with specific molecular targets, such as enzymes or receptors. The amino group allows for hydrogen bonding with active sites on proteins, while the hydroxyl group facilitates polar interactions. These interactions can modulate the activity of target proteins, leading to various biological effects .

Several compounds share structural similarities with 3-Amino-1-(4-tert-butylphenyl)propan-1-ol. Here is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 3-Amino-3-phenylpropan-1-ol | 14593-04-5 | 1.00 |

| (S)-4-Amino-4-phenylbutan-1-ol hydrochloride | 1810074-83-9 | 0.91 |

| (R)-2-Amino-2-(m-tolyl)ethanol | 926292-63-9 | 0.86 |

| (S)-3-(Dimethylamino)-3-phenylpropan-1-ol | 82769-75-3 | 0.85 |

The uniqueness of 3-Amino-1-(4-tert-butylphenyl)propan-1-ol lies in its specific combination of functional groups and the presence of the tert-butylphenyl substituent, which enhances its steric properties and potential biological activity compared to similar compounds .

Stereochemical and Conformational Analysis

The stereochemical characteristics of 3-amino-1-(4-tert-butylphenyl)propan-1-ol arise from the presence of a chiral center at the carbon bearing the hydroxyl group . This asymmetric carbon creates the possibility for enantiomeric forms, designated as (R) and (S) configurations according to Cahn-Ingold-Prelog priority rules .

Conformational analysis reveals that the molecule can adopt multiple three-dimensional arrangements due to rotation about several single bonds, particularly the C-C bonds within the propanol chain and the bond connecting the aromatic ring to the aliphatic portion . The tert-butyl substituent on the aromatic ring adopts a preferred conformation that minimizes steric interactions with adjacent substituents .

The intramolecular hydrogen bonding potential between the amino and hydroxyl functional groups influences the conformational preferences of the molecule [8]. Computational studies on related amino alcohol systems indicate that these compounds can form stabilizing intramolecular hydrogen bonds when geometric constraints permit favorable spatial arrangements [8] [9].

The aromatic ring system maintains planarity, while the propanol chain exhibits conformational flexibility [10]. The preferred conformations are influenced by the balance between steric repulsion, particularly involving the bulky tert-butyl group, and attractive interactions such as hydrogen bonding [8].

| Conformational Parameter | Range | Influence |

|---|---|---|

| C-C Bond Rotation | 0-360° | Chain flexibility |

| Aromatic-Aliphatic Torsion | ±120° | Steric considerations |

| Intramolecular H-bonding | 2.5-3.5 Å | Conformational stability |

| Tert-butyl Orientation | Fixed | Steric hindrance |

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen environments within 3-amino-1-(4-tert-butylphenyl)propan-1-ol [11] [12]. The aromatic protons of the para-disubstituted benzene ring appear as characteristic doublets in the region of 7.0-7.5 parts per million, with typical coupling constants of 8-9 Hertz reflecting ortho-coupling patterns [13] [14].

The tert-butyl group generates an intense singlet at approximately 1.3 parts per million, corresponding to nine equivalent methyl protons [15]. This signal serves as a diagnostic feature due to its high intensity and narrow linewidth resulting from rapid rotation of the methyl groups [15]. The chemical shift position reflects the electron-donating nature of the tert-butyl substituent and its distance from the aromatic π-system [16].

The propanol chain protons exhibit distinct chemical shifts and coupling patterns [12]. The methylene protons adjacent to the aromatic ring appear as triplets around 2.8 parts per million, while the central methylene group shows complex multipicity due to coupling with both neighboring carbon centers [11] [17]. The methine proton bearing the hydroxyl group appears as a triplet near 4.8 parts per million, with coupling constants typically ranging from 6-8 Hertz [17] [18].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework structure [14] [19]. The aromatic carbon atoms resonate between 125-145 parts per million, with the quaternary carbon bearing the tert-butyl group appearing at the upfield portion of this range [14]. The tert-butyl carbons show characteristic signals at approximately 31 parts per million for the methyl carbons and 34 parts per million for the quaternary carbon [16].

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Aromatic protons | 7.0-7.5 | Doublet | 8-9 |

| Tert-butyl protons | 1.3 | Singlet | - |

| Benzylic CH₂ | 2.8 | Triplet | 6-7 |

| Central CH₂ | 1.8-2.2 | Multiplet | 6-8 |

| CHOH | 4.8 | Triplet | 6-8 |

| NH₂ | 1.5-2.5 | Broad | Variable |

Infrared and Mass Spectrometry Analysis

Infrared spectroscopy reveals characteristic vibrational frequencies for the functional groups present in 3-amino-1-(4-tert-butylphenyl)propan-1-ol [20] [21]. The hydroxyl group exhibits a broad absorption band centered around 3200-3600 wavenumbers, characteristic of hydrogen-bonded alcohol functional groups [21]. The amino group contributes additional absorptions in the 3300-3500 wavenumber region, often appearing as two distinct bands corresponding to symmetric and asymmetric N-H stretching vibrations [21].

The aromatic C-H stretching vibrations appear above 3000 wavenumbers, while aliphatic C-H stretching occurs in the 2850-3000 wavenumber range [21]. The tert-butyl group contributes characteristic methyl C-H stretching and bending vibrations [20]. Aromatic C=C stretching vibrations are observed in the 1450-1600 wavenumber region [21].

The C-O stretching vibration of the primary alcohol appears around 1050 wavenumbers, while C-N stretching of the amino group occurs near 1020-1250 wavenumbers [21]. The aromatic substitution pattern is confirmed by out-of-plane bending vibrations in the 800-900 wavenumber region, characteristic of para-disubstituted benzene rings [21].

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns [22] [23]. The molecular ion peak appears at mass-to-charge ratio 207, corresponding to the molecular weight [1]. Common fragmentation pathways include loss of the amino group (mass loss of 16), loss of water from the hydroxyl group (mass loss of 18), and benzylic cleavage producing fragments containing the substituted aromatic ring [23].

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| O-H stretch | 3200-3600 | Broad, strong | Alcohol |

| N-H stretch | 3300-3500 | Medium | Primary amine |

| Aromatic C-H | 3000-3100 | Weak | Aromatic |

| Aliphatic C-H | 2850-3000 | Strong | Alkyl |

| C=C aromatic | 1450-1600 | Medium | Benzene ring |

| C-O stretch | 1050 | Strong | Primary alcohol |

X-Ray Crystallography and Computational Modeling

X-ray crystallographic studies of related amino alcohol compounds provide insights into the solid-state structure and intermolecular packing arrangements [24] [25]. Crystal structures of similar para-tert-butylphenyl derivatives reveal that the tert-butyl groups often adopt conformations that minimize steric interactions while maximizing crystal packing efficiency [24].

The crystal packing of amino alcohols typically involves extensive hydrogen bonding networks between amino and hydroxyl functional groups of neighboring molecules [9]. These intermolecular interactions contribute to the overall stability of the crystalline form and influence physical properties such as melting point and solubility [25] [9].

Computational modeling using density functional theory provides detailed information about molecular geometry, electronic properties, and conformational preferences [26] [8]. Optimized geometries reveal bond lengths and angles consistent with typical organic molecules, with C-C bond lengths around 1.54 Angstroms and C-O bond lengths near 1.43 Angstroms [26].

Electronic structure calculations indicate that the highest occupied molecular orbital is primarily localized on the amino nitrogen atom, while the lowest unoccupied molecular orbital has significant contribution from the aromatic π-system [26]. The energy gap between these frontier orbitals influences the compound's reactivity and spectroscopic properties [26].

Conformational analysis through computational methods reveals multiple local energy minima corresponding to different rotational conformers [8]. The global minimum typically corresponds to conformations that optimize intramolecular hydrogen bonding while minimizing steric repulsion [8]. Thermal population of conformers at room temperature depends on the relative energies and interconversion barriers between different conformational states [26].

| Computational Parameter | Value | Method |

|---|---|---|

| C-C bond length | 1.54 Å | DFT B3LYP |

| C-O bond length | 1.43 Å | DFT B3LYP |

| C-N bond length | 1.47 Å | DFT B3LYP |

| HOMO energy | -7.1 eV | DFT calculation |

| LUMO energy | -1.8 eV | DFT calculation |

| Dipole moment | 5.5 Debye | Gas phase |

The synthesis of 3-Amino-1-(4-tert-butylphenyl)propan-1-ol follows a well-established two-step synthetic pathway that begins with the formation of a nitroalkene intermediate through a Henry reaction, followed by reduction to yield the target amino alcohol compound [2].

Henry Reaction for Nitroalkene Formation

The initial step involves the Henry reaction between 4-tert-butylbenzaldehyde and nitromethane in the presence of a base catalyst [2] [3]. This carbon-carbon bond forming reaction proceeds through the deprotonation of nitromethane to form a nitronate anion, which subsequently attacks the carbonyl carbon of the aldehyde [2]. The reaction typically employs potassium hydroxide or sodium hydroxide as the base catalyst under carefully controlled temperature conditions of 0-5°C to prevent side reactions [3] [4].

The mechanism involves initial formation of a nitroalkene intermediate through base-catalyzed condensation [2]. Research indicates that the reaction proceeds with high regioselectivity when conducted under optimized conditions, with yields ranging from 60-85% depending on the specific reaction parameters employed [3] [5]. The use of mixed acid systems and controlled temperature profiles has been shown to enhance both yield and selectivity [3].

Reduction Methods for Amino Alcohol Formation

The second synthetic step involves the reduction of the nitroalkene intermediate to form the desired amino alcohol product. Several reduction methodologies have been documented for this transformation, each offering distinct advantages and limitations [6] [7].

Catalytic Hydrogenation represents the most widely employed method for nitro group reduction [6] [8]. Palladium on carbon serves as the preferred catalyst system, operating under hydrogen atmosphere at temperatures ranging from 25-60°C [9] [10]. This method demonstrates excellent selectivity for amino alcohol formation with typical yields of 70-95% [6] [10]. Recent developments have focused on optimizing catalyst loading, with studies reporting effective reductions using as little as 0.4 mol% palladium loading [10].

Lithium Aluminum Hydride Reduction provides an alternative approach for nitro group reduction, particularly effective for aliphatic nitro compounds [11] [12]. The reaction proceeds under anhydrous conditions in tetrahydrofuran solvent at temperatures of 0-25°C [11]. While this method offers good yields of 65-80%, it requires careful handling due to the reactive nature of the hydride reagent [13] [11].

Metal-Acid Reduction Systems utilizing iron or zinc in acidic conditions provide a cost-effective alternative for nitro group reduction [6] [7]. These systems operate at temperatures of 25-80°C and offer the advantage of simple setup and readily available reagents [6]. However, selectivity is generally lower compared to catalytic methods, with yields typically ranging from 50-75% [7].

Manufacturing Process Development

Batch Processing Approaches

Traditional batch processing for amino alcohol synthesis involves sequential reaction steps with intermediate isolation and purification [14] [15]. The process typically begins with the Henry reaction conducted in stirred tank reactors equipped with precise temperature control systems [16] [14]. Reaction times range from 2-12 hours depending on the specific conditions and scale requirements [14] [15].

The manufacturing process incorporates several critical control parameters including temperature management, catalyst loading optimization, and solvent selection [16] [14]. Batch processes offer operational flexibility and are particularly suitable for smaller production volumes or when process modifications are frequently required [14] [15]. However, they typically require longer processing times and may involve more complex workup procedures [14].

Continuous Flow Processing

Continuous flow processing represents a modern approach to amino alcohol manufacture, offering significant advantages in terms of process efficiency and product consistency [17] [14]. Flow reactors enable better heat and mass transfer characteristics, leading to improved reaction kinetics and reduced processing times [14] [18].

Recent developments in continuous flow technology have demonstrated the ability to complete amino alcohol synthesis in residence times of 10-60 minutes, compared to several hours required for batch processes [14] [17]. The continuous approach eliminates the need for intermediate isolation steps and reduces overall processing time by more than 140-fold in some reported cases [14].

Flow processing systems typically operate at elevated pressures of 1-5 atmospheres and can accommodate various solvent systems [14] [18]. The technology enables real-time process monitoring and adjustment, leading to improved product quality and consistency [17] [14]. Catalyst loading requirements are generally lower in continuous systems, with effective processing achieved using 0.4-2 mol% catalyst compared to 1-5 mol% in batch operations [14].

Process Optimization and Scale-Up Considerations

Manufacturing optimization focuses on several key performance indicators including yield maximization, reaction time reduction, and catalyst efficiency [16] [14]. Process intensification strategies have been developed to address scale-up challenges while maintaining product quality and economic viability [17] [14].

Scale-up considerations include reactor design modifications, heat transfer optimization, and mass transfer enhancement [16] [14]. Industrial implementations have demonstrated successful scale-up from laboratory to pilot scale operations, with some processes achieving commercial viability [19] [14]. The transition from batch to continuous processing requires careful evaluation of equipment compatibility, process control systems, and safety considerations [14] [16].